molecular formula C30H23P B14911370 diphenyl-[2-(2-phenylphenyl)phenyl]phosphane

diphenyl-[2-(2-phenylphenyl)phenyl]phosphane

Cat. No.: B14911370
M. Wt: 414.5 g/mol
InChI Key: PUWPTMZMWGIQTK-UHFFFAOYSA-N
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Description

Diphenyl-[2-(2-phenylphenyl)phenyl]phosphane is an organophosphorus compound with a complex structure. It is known for its applications in various fields, including chemistry and industry. This compound is characterized by the presence of multiple phenyl groups attached to a central phosphorus atom, making it a versatile ligand in coordination chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diphenyl-[2-(2-phenylphenyl)phenyl]phosphane typically involves the reaction of triphenylphosphine with suitable reagents under controlled conditions. One common method is the reduction of triphenylphosphine to lithium diphenylphosphide, followed by protonation to yield the desired compound .

Industrial Production Methods

Industrial production of this compound often involves large-scale reactions using similar synthetic routes. The process is optimized for high yield and purity, ensuring that the compound meets the required specifications for its various applications.

Chemical Reactions Analysis

Types of Reactions

Diphenyl-[2-(2-phenylphenyl)phenyl]phosphane undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides.

    Reduction: It can be reduced to form phosphides.

    Substitution: The phenyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as oxygen or hydrogen peroxide.

    Reducing agents: Such as lithium aluminum hydride.

    Substitution reagents: Such as alkyl halides or aryl halides.

Major Products Formed

The major products formed from these reactions include phosphine oxides, phosphides, and substituted phosphines, depending on the reaction conditions and reagents used.

Scientific Research Applications

Diphenyl-[2-(2-phenylphenyl)phenyl]phosphane has a wide range of applications in scientific research:

    Chemistry: It is used as a ligand in coordination chemistry, facilitating the formation of complex metal-ligand structures.

    Biology: The compound is studied for its potential interactions with biological molecules, although specific applications in biology are still under investigation.

    Medicine: Research is ongoing to explore its potential use in drug development and delivery systems.

    Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of diphenyl-[2-(2-phenylphenyl)phenyl]phosphane involves its ability to act as a ligand, forming stable complexes with metal ions. These complexes can then participate in various catalytic processes, enhancing reaction rates and selectivity. The molecular targets and pathways involved depend on the specific application and the metal ions used in the complexes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Diphenyl-[2-(2-phenylphenyl)phenyl]phosphane is unique due to its complex structure, which provides enhanced stability and selectivity in forming metal-ligand complexes. This makes it particularly valuable in applications requiring high precision and efficiency.

Properties

Molecular Formula

C30H23P

Molecular Weight

414.5 g/mol

IUPAC Name

diphenyl-[2-(2-phenylphenyl)phenyl]phosphane

InChI

InChI=1S/C30H23P/c1-4-14-24(15-5-1)27-20-10-11-21-28(27)29-22-12-13-23-30(29)31(25-16-6-2-7-17-25)26-18-8-3-9-19-26/h1-23H

InChI Key

PUWPTMZMWGIQTK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC=CC=C2C3=CC=CC=C3P(C4=CC=CC=C4)C5=CC=CC=C5

Origin of Product

United States

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